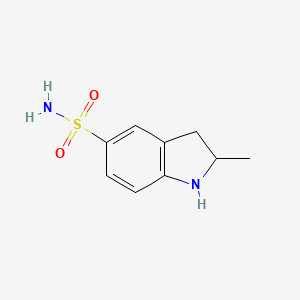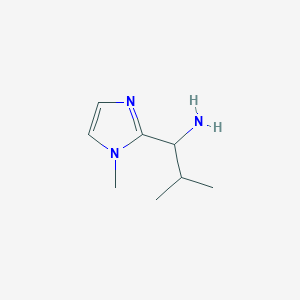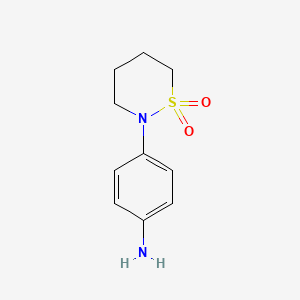
2-甲基吲哚啉-5-磺酰胺
描述
2-Methylindoline-5-sulfonamide is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methylindoline-5-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methylindoline-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylindoline-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌特性
吲哚及其衍生物,包括2-甲基吲哚啉-5-磺酰胺,由于其抗菌特性而受到越来越多的关注 . 吲哚的磺酰胺类似物,通常称为磺胺类药物,最近已被生产出来,并表现出强大的抗菌作用 .
抗癌活性
基于吲哚的化合物,如2-甲基吲哚啉-5-磺酰胺,已显示出显著的抗癌特性 . 特别是,吲哚啉-5-磺酰胺类似物已证明对肿瘤相关碳酸酐酶IX和XII具有抑制活性 . 这些化合物在抑制癌细胞生长方面显示出潜力 .
抗结核特性
据报道,吲哚衍生物具有抗结核特性 . 这使得2-甲基吲哚啉-5-磺酰胺成为开发新型抗结核药物的潜在候选药物 .
抗病毒活性
吲哚及其衍生物,包括2-甲基吲哚啉-5-磺酰胺,已显示出抗病毒特性 . 这表明其在开发新的抗病毒疗法中具有潜在的应用 .
抗疟疾活性
据报道,基于吲哚的化合物具有抗疟疾特性 . 这表明2-甲基吲哚啉-5-磺酰胺可以在抗疟疾药物开发中进行探索 .
抗炎活性
据报道,吲哚衍生物具有抗炎特性 . 这表明2-甲基吲哚啉-5-磺酰胺可能是开发新型抗炎药物的潜在候选药物 .
抗糖尿病特性
据报道,吲哚衍生物具有抗糖尿病特性 . 这表明2-甲基吲哚啉-5-磺酰胺可能是开发新型抗糖尿病药物的潜在候选药物 .
抗氧化活性
作用机制
Target of Action
2-Methylindoline-5-sulfonamide, like other sulfonamide-based indole analogs, is believed to target bacterial enzymes. Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .
Mode of Action
Sulfonamide-based indole analogs are generally known to inhibit the synthesis of folic acid in bacteria by competing with paba for the active site of the enzyme dihydropteroate synthetase . This inhibition prevents the bacteria from producing essential proteins and nucleic acids, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methylindoline-5-sulfonamide is the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . The downstream effects of this inhibition include a decrease in the production of essential proteins and nucleic acids, leading to inhibited bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine
Result of Action
The result of the action of 2-Methylindoline-5-sulfonamide is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, an essential component for the production of proteins and nucleic acids, this compound effectively inhibits the ability of bacteria to grow and reproduce .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methylindoline-5-sulfonamide. For instance, the presence of sulfonamides and their metabolites in the aquatic environment can lead to the development of drug resistance, posing serious threats to ecosystems and human health . Furthermore, the biological activity and high resistance to biodegradation of sulfonamides may lead to long residence times in both water and soil matrices .
生化分析
Biochemical Properties
2-Methylindoline-5-sulfonamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with various enzymes, including sulfonamide-sensitive enzymes such as carbonic anhydrase and dihydropteroate synthase . These interactions are primarily inhibitory, where 2-Methylindoline-5-sulfonamide binds to the active sites of these enzymes, thereby inhibiting their activity. Additionally, 2-Methylindoline-5-sulfonamide has been shown to interact with proteins involved in cellular signaling pathways, further influencing biochemical processes within the cell .
Cellular Effects
The effects of 2-Methylindoline-5-sulfonamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Methylindoline-5-sulfonamide has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division . Moreover, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of 2-Methylindoline-5-sulfonamide as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-Methylindoline-5-sulfonamide exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of 2-Methylindoline-5-sulfonamide to the active sites of enzymes, leading to enzyme inhibition . This binding is facilitated by the sulfonamide group, which interacts with the enzyme’s active site residues, thereby blocking substrate access and inhibiting enzyme activity. Additionally, 2-Methylindoline-5-sulfonamide has been found to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, ultimately affecting cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methylindoline-5-sulfonamide in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that 2-Methylindoline-5-sulfonamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual degradation of the compound . In terms of long-term effects, 2-Methylindoline-5-sulfonamide has been observed to maintain its inhibitory effects on enzyme activity and cellular proliferation over extended periods, making it a promising candidate for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Methylindoline-5-sulfonamide at different dosages have been studied in animal models to determine its therapeutic potential and safety profile. In these studies, varying dosages of 2-Methylindoline-5-sulfonamide were administered to animal models, and the resulting effects were observed . It was found that low to moderate dosages of 2-Methylindoline-5-sulfonamide effectively inhibited enzyme activity and reduced tumor growth without causing significant adverse effects . At higher dosages, some toxic effects were observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dosage optimization in the therapeutic application of 2-Methylindoline-5-sulfonamide.
Metabolic Pathways
2-Methylindoline-5-sulfonamide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites further interact with cellular enzymes and proteins, influencing metabolic flux and metabolite levels within the cell . Additionally, 2-Methylindoline-5-sulfonamide has been found to affect the activity of enzymes involved in the synthesis and degradation of key biomolecules, thereby modulating overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Methylindoline-5-sulfonamide within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution within the cell . Once inside the cell, 2-Methylindoline-5-sulfonamide is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The localization and accumulation of 2-Methylindoline-5-sulfonamide within specific cellular compartments are essential for its therapeutic efficacy and overall biological activity .
Subcellular Localization
The subcellular localization of 2-Methylindoline-5-sulfonamide plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus, where it interacts with enzymes, proteins, and other biomolecules . The targeting of 2-Methylindoline-5-sulfonamide to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, which direct the compound to its site of action . The subcellular localization of 2-Methylindoline-5-sulfonamide is essential for its ability to modulate cellular processes and exert its therapeutic effects .
属性
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-6-4-7-5-8(14(10,12)13)2-3-9(7)11-6/h2-3,5-6,11H,4H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRXVCRNUJELTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585365 | |
| Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875163-03-4 | |
| Record name | 2-Methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)



